molecular formula C10H10F2O3 B13589472 Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Cat. No.: B13589472
M. Wt: 216.18 g/mol
InChI Key: STXQSCOURIWAGH-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a difluorophenyl group and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-(2,6-difluorophenyl)-2-oxopropanoate.

    Reduction: 3-(2,6-difluorophenyl)-2-hydroxypropanol.

    Substitution: 3-(2,6-dimethoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,6-dichlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2,6-dibromophenyl)-2-hydroxypropanoate
  • Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

STXQSCOURIWAGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1F)F)O

Origin of Product

United States

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